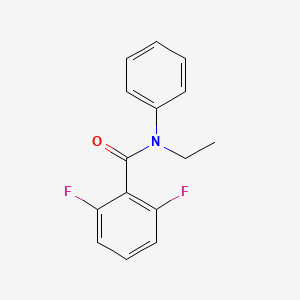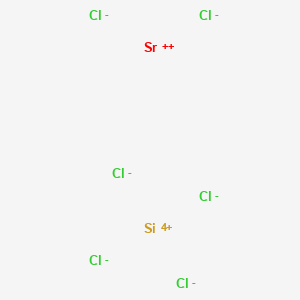
Strontium hexachlorosilicate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium hexachlorosilicate(2-) is an inorganic compound with the chemical formula Cl6SiSr. It is a strontium salt of hexachlorosilicate, characterized by its unique molecular structure and properties. This compound is known for its applications in various scientific fields due to its distinct chemical behavior and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Strontium hexachlorosilicate(2-) can be synthesized through the reaction of strontium chloride with silicon tetrachloride in an appropriate solvent. The reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of strontium hexachlorosilicate(2-) involves large-scale chemical processes that optimize yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Strontium hexachlorosilicate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can convert strontium hexachlorosilicate(2-) into lower oxidation state compounds.
Substitution: The compound can participate in substitution reactions where one or more of its chlorine atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with strontium hexachlorosilicate(2-) include reducing agents like hydrogen gas and oxidizing agents such as oxygen or chlorine. Reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from reactions involving strontium hexachlorosilicate(2-) depend on the type of reaction. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions yield lower oxidation state products .
Aplicaciones Científicas De Investigación
Strontium hexachlorosilicate(2-) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in bone health and regeneration.
Industry: Strontium hexachlorosilicate(2-) is utilized in the production of advanced materials and as a component in certain industrial processes .
Mecanismo De Acción
The mechanism of action of strontium hexachlorosilicate(2-) involves its interaction with molecular targets and pathways within biological systems. It can influence cellular processes by modulating the activity of specific enzymes and receptors. The compound’s effects are mediated through its ability to alter the chemical environment and interact with key molecular components .
Comparación Con Compuestos Similares
Similar Compounds
Strontium chloride: A simpler strontium salt with different reactivity and applications.
Silicon tetrachloride: A related compound used in the synthesis of strontium hexachlorosilicate(2-).
Hexachlorosilicate salts: Other salts of hexachlorosilicate with varying properties and uses
Uniqueness
Strontium hexachlorosilicate(2-) is unique due to its specific molecular structure and the combination of strontium and hexachlorosilicate. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
52139-17-0 |
|---|---|
Fórmula molecular |
Cl6SiSr |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
strontium;silicon(4+);hexachloride |
InChI |
InChI=1S/6ClH.Si.Sr/h6*1H;;/q;;;;;;+4;+2/p-6 |
Clave InChI |
FGCFJUDIAZHTQI-UHFFFAOYSA-H |
SMILES canónico |
[Si+4].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


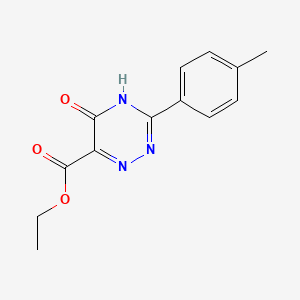

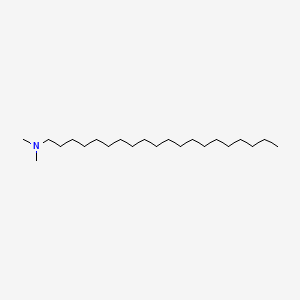

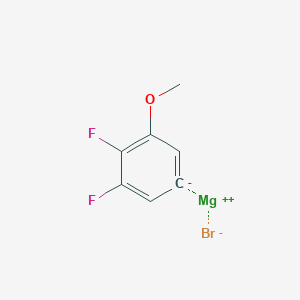
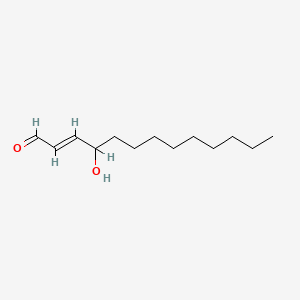

![5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12642628.png)
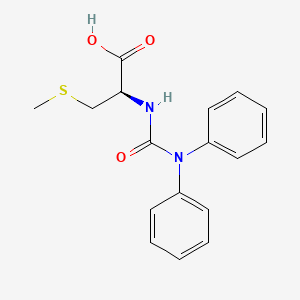
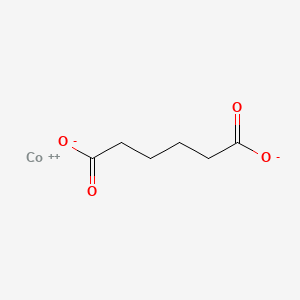
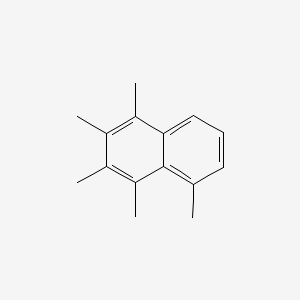

![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 9-[[4-(5-benzofuranyl)phenyl]sulfonyl]-4-ethyl-](/img/structure/B12642649.png)
